3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenol
Description
The Strategic Importance of Fluorinated Phenols in Modern Organic Synthesis
Fluorinated phenols are a class of compounds that have garnered considerable attention in modern organic synthesis, primarily due to the profound impact of fluorine on the physicochemical properties of organic molecules. The introduction of fluorine atoms into a phenolic ring can dramatically alter its electronic nature, lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govresearchgate.net
The high electronegativity of fluorine often leads to a decrease in the pKa of the phenolic hydroxyl group, making it more acidic. This modulation of acidity can be crucial in tuning the reactivity of the molecule and its interactions in biological systems. Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism. nbinno.com This is a highly desirable feature in the design of pharmaceuticals, as it can lead to improved pharmacokinetic profiles. nih.gov
The trifluoromethyl (CF3) group, in particular, is a powerful substituent in medicinal chemistry. mdpi.combohrium.com It is often considered a "super-methyl" group due to its similar size but vastly different electronic properties. The CF3 group is strongly electron-withdrawing and highly lipophilic, which can significantly enhance a molecule's ability to cross biological membranes. nbinno.com Its incorporation into a phenolic scaffold can therefore be a key strategy for improving the bioavailability and efficacy of drug candidates. mdpi.combohrium.com The strategic placement of fluorine and trifluoromethyl groups on a phenol (B47542) ring, as seen in the subject compound, provides a versatile platform for the synthesis of novel bioactive molecules and advanced materials. wikipedia.orgchemicalbook.com
Overview of Phenolic Scaffolds and Benzyloxy Ethers in Contemporary Chemical Design
Phenolic scaffolds are fundamental structural motifs in a vast number of natural and synthetic compounds. nih.govcjnmcpu.com Their prevalence stems from the versatile reactivity of the hydroxyl group, which can participate in a wide range of chemical transformations, including etherification, esterification, and electrophilic aromatic substitution. researchgate.net This reactivity makes phenols invaluable as starting materials and intermediates in the synthesis of a diverse array of complex molecules, from pharmaceuticals to polymers and advanced materials. researchgate.netrsc.org The antioxidant properties of many phenolic compounds also contribute to their significance, particularly in the fields of medicinal chemistry and materials science. nih.gov
Benzyloxy ethers, on the other hand, play a crucial role in contemporary chemical design, primarily as protecting groups for hydroxyl functionalities. The benzyl (B1604629) group can be readily introduced to protect a hydroxyl group from unwanted reactions during a multi-step synthesis. wikipedia.orgorganic-chemistry.org Its stability under a variety of reaction conditions, coupled with the availability of reliable methods for its removal (deprotection), such as catalytic hydrogenation, makes it a popular choice among synthetic chemists. organic-chemistry.org The use of a benzyloxy group, as in 3-(benzyloxy)-2-fluoro-5-(trifluoromethyl)phenol, not only protects the phenolic hydroxyl but also introduces a non-polar benzyl moiety, which can influence the solubility and handling properties of the compound. The strategic use of benzyloxy ethers is a cornerstone of modern organic synthesis, enabling the efficient construction of complex molecular architectures. wikipedia.orgorganic-chemistry.org
Structural Elucidation and Naming Convention of this compound within Chemical Nomenclature
The systematic name "this compound" precisely describes the molecular structure of the compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. The parent structure is identified as "phenol," which consists of a hydroxyl group attached to a benzene (B151609) ring. The substituents on this phenol ring are indicated by their names and locants (numerical positions).
The numbering of the benzene ring starts from the carbon atom bearing the principal functional group, the hydroxyl group (position 1). The substituents are then assigned the lowest possible numbers. In this case, the substituents are:
2-fluoro: A fluorine atom is attached to the carbon at position 2.
3-(Benzyloxy): A benzyloxy group (-OCH2C6H5) is attached to the carbon at position 3.
5-(trifluoromethyl): A trifluoromethyl group (-CF3) is attached to the carbon at position 5.
The structural elucidation of this compound would typically be confirmed using a combination of modern analytical techniques. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) would be employed to determine its purity and molecular weight. moldb.com Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and ¹⁹F NMR) would provide detailed information about the connectivity of atoms and the chemical environment of the hydrogen, carbon, and fluorine nuclei, confirming the substitution pattern on the aromatic ring.
Table 1: Key Identifiers for this compound
| Identifier | Value |
| CAS Number | 2404734-42-3 |
| Molecular Formula | C₁₄H₁₀F₄O₂ |
| Molecular Weight | 286.22 g/mol |
Academic Research Landscape and Significance of this compound
While specific research publications detailing the synthesis or application of this compound are not widely available in the public domain, its significance in the academic research landscape can be inferred from the strategic combination of its functional groups. This compound is primarily available as a research chemical or an organic building block, indicating its intended use as an intermediate in the synthesis of more complex molecules. moldb.com
The presence of a reactive phenolic hydroxyl group (once deprotected from the benzyl ether) allows for its incorporation into larger molecular frameworks through ether or ester linkages. The fluorinated and trifluoromethylated phenyl ring is a common feature in many modern pharmaceuticals and agrochemicals, suggesting that this compound could serve as a key precursor for the synthesis of novel bioactive agents. researchgate.netbenthamscience.comingentaconnect.com The unique substitution pattern on the aromatic ring may be designed to fine-tune the electronic and steric properties of a target molecule, potentially leading to enhanced biological activity or improved material properties.
Research efforts in areas such as medicinal chemistry, materials science, and chemical biology could potentially utilize this compound as a starting material. For instance, it could be employed in the synthesis of novel enzyme inhibitors, receptor ligands, or specialized polymers where the presence of fluorine is desirable for achieving specific properties. The benzyloxy group serves as a convenient protecting group that can be removed at a later stage in a synthetic sequence to unmask the reactive phenol. wikipedia.orgorganic-chemistry.org
Table 2: Potential Research Applications of this compound
| Research Area | Potential Application | Rationale for Use |
| Medicinal Chemistry | Synthesis of novel drug candidates | The fluorinated phenolic moiety is a common scaffold in bioactive molecules. |
| Agrochemicals | Development of new pesticides or herbicides | The trifluoromethyl group is prevalent in many modern agrochemicals. wikipedia.org |
| Materials Science | Preparation of specialty polymers | The fluorine content can impart unique thermal and chemical resistance properties. |
| Organic Synthesis | As a versatile building block | The combination of a protected phenol and a functionalized aromatic ring allows for complex molecular construction. |
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-3-phenylmethoxy-5-(trifluoromethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4O2/c15-13-11(19)6-10(14(16,17)18)7-12(13)20-8-9-4-2-1-3-5-9/h1-7,19H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCPJZGWSVDRFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2F)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies for 3 Benzyloxy 2 Fluoro 5 Trifluoromethyl Phenol
Regioselective Introduction of the Trifluoromethyl Moiety into Aromatic Systems
The introduction of a trifluoromethyl (CF3) group onto an aromatic ring is a critical step in the synthesis of many pharmaceuticals and agrochemicals due to the unique properties it imparts, such as high lipophilicity and metabolic stability. nih.gov Achieving regioselective trifluoromethylation of phenolic precursors is paramount. Various methods have been developed, broadly categorized into direct C-H trifluoromethylation and cross-coupling reactions.
Copper-catalyzed or copper-mediated reactions are prominent in this field. nih.gov These methods often employ trifluoromethyl sources like trifluoromethyltrimethylsilane (TMSCF3, the Ruppert-Prakash reagent) or trifluoroiodomethane (CF3I). For instance, aryl halides can be coupled with a trifluoromethyl source in the presence of a copper catalyst to install the CF3 group. The regioselectivity is dictated by the initial position of the halogen on the aromatic precursor.
More recently, visible-light-promoted methods have emerged as a powerful tool for trifluoromethylation. chemistryviews.org These reactions can proceed under mild conditions, often at room temperature. A proposed mechanism involves the single-electron transfer from a photoexcited phenoxide intermediate to CF3I, generating a trifluoromethyl radical that then adds to the aromatic ring. chemistryviews.org The regioselectivity in such radical reactions can be influenced by the electronic properties of the substituents already present on the ring.
Another strategy involves the electrophilic trifluoromethylation of activated aromatic rings using hypervalent iodine reagents (e.g., Togni reagents) or electrophilic oxonium salts. cas.cn However, the directing effects of existing substituents, such as a hydroxyl group, must be carefully managed to achieve the desired meta-substitution pattern relative to the hydroxyl group, as required for the target molecule.
The following table summarizes various approaches for aromatic trifluoromethylation:
Stereocontrolled and Chemoselective Fluorination Strategies for Phenolic Precursors
Introducing a fluorine atom onto an aromatic ring, especially adjacent to existing functional groups, presents a significant synthetic challenge. For the target molecule, fluorination must occur ortho to the hydroxyl group and meta to the trifluoromethyl group, demanding high chemoselectivity and regioselectivity.
Deoxyfluorination of phenols offers a direct route to aryl fluorides. Reagents such as PhenoFluor™ and PhenoFluorMix™ have been developed for the one-step, ipso substitution of a phenolic hydroxyl group with fluorine. acs.org This method is operationally simple and compatible with a wide array of functional groups. While this converts the phenol (B47542) itself, it is a powerful strategy if the synthetic plan involves fluorination at a late stage after the aromatic core is fully substituted.
For direct C-H fluorination, electrophilic fluorinating agents are commonly used. Reagents like Selectfluor (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI) can fluorinate electron-rich aromatic systems. nih.govmdpi.com The challenge lies in controlling the position of fluorination. The hydroxyl group is a strong ortho-, para-director, which could potentially be leveraged. However, achieving fluorination at the C2 position while the C4 and C6 positions are also activated can be difficult. Catalytic methods, employing transition metals like palladium or organocatalysts, have been developed to enhance selectivity. mdpi.comacs.org For example, I(I)/I(III) catalysis has been shown to achieve highly para-selective dearomatizing fluorination of phenols, generating fluorinated cyclohexadienones as intermediates. rsc.org While not a direct aromatic substitution, such intermediates can be re-aromatized to yield the desired fluorophenol.
The following table compares different fluorination reagents for phenolic systems:
Advanced Etherification Techniques for Benzyloxy Group Installation
The final key functionalization is the installation of the benzyloxy group via etherification of the phenolic hydroxyl. The classical Williamson ether synthesis, involving deprotonation of the phenol with a base followed by reaction with benzyl (B1604629) bromide or benzyl chloride, is a straightforward approach. wikipedia.org However, for sterically hindered or electronically deactivated phenols, harsher conditions may be required, potentially leading to side reactions.
Modern catalytic methods offer milder and more efficient alternatives. Transition metal-catalyzed cross-coupling reactions, such as the Ullmann condensation and Buchwald-Hartwig amination-type reactions, have been adapted for C-O bond formation.
Copper-catalyzed etherification : This method, often referred to as the Ullmann reaction, can couple phenols with aryl or alkyl halides. The use of ligands like picolinic acid can facilitate the reaction under milder conditions and improve yields, especially for hindered substrates. acs.org
Palladium-catalyzed etherification : Palladium complexes with specialized ligands (e.g., dppf) can catalyze the coupling of phenols with various partners. For instance, decarboxylative reactions of phenols with vinyl ethylene (B1197577) carbonate provide an efficient route to allylic aryl ethers under mild conditions, showcasing the versatility of palladium catalysis in C-O bond formation. frontiersin.org
Nickel-catalyzed etherification : Dual catalytic systems involving nickel and a photosensitizer have been developed for the etherification of phenols with aryl halides under visible light, offering an operationally simple and mild protocol. acs.org
The choice of method depends on the specific substrate and the other functional groups present. For a molecule like 3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenol, the phenol is likely to be electron-deficient due to the fluorine and trifluoromethyl groups, which may necessitate the use of a robust catalytic system. acs.org
Multi-Step Convergent and Linear Synthetic Pathways to this compound
The assembly of the target molecule can be approached through either a linear or a convergent synthesis. wikipedia.orgkccollege.ac.in
Linear Synthesis: In a linear synthesis, the substituents are introduced sequentially onto a single starting material. kccollege.ac.in A plausible linear route could begin with a commercially available substituted phenol, such as 3-(trifluoromethyl)phenol (B45071).
Path A:
Fluorination: Regioselective ortho-fluorination of 3-(trifluoromethyl)phenol to yield 2-fluoro-5-(trifluoromethyl)phenol (B114161). guidechem.comchemimpex.com This is a challenging step due to the directing effects of the existing groups.
Etherification: Benzylation of the resulting 2-fluoro-5-(trifluoromethyl)phenol using benzyl bromide and a base to afford the final product.
Path B:
Etherification: Protection of the hydroxyl group of 3-(trifluoromethyl)phenol as a benzyl ether.
Fluorination: Directed ortho-fluorination of 3-(benzyloxy)-1-(trifluoromethyl)benzene. This step might be complicated by the need for specific directing groups or harsh conditions.
Deprotection/Final Product Formation: This step would not be necessary if the fluorination is the final step on the protected intermediate.
Proposed Convergent Pathway:
Fragment 1 Synthesis: Prepare a key intermediate such as 3-bromo-2-fluoro-5-(trifluoromethyl)phenol. This would involve multiple steps starting from a simpler aromatic compound.
Fragment 2: Benzyl alcohol or a derivative.
Coupling: A copper or palladium-catalyzed cross-coupling reaction between the phenolic hydroxyl of Fragment 1 and a suitable benzyl partner (e.g., benzyl bromide) would form the final ether linkage. Alternatively, if Fragment 1 were a benzylated aryl halide, it could be coupled with a hydroxide (B78521) source.
Catalytic Approaches and Reagent Development for Efficient Synthesis
Efficiency in modern organic synthesis is driven by the development of novel catalysts and reagents that enable reactions under milder conditions, with higher selectivity and in better yields.
Catalysis:
Transition Metal Catalysis: As discussed, catalysts based on palladium, copper, nickel, and silver are instrumental in key bond-forming reactions like trifluoromethylation, fluorination, and etherification. nih.govacs.orgacs.org The development of specific ligands (e.g., N-heterocyclic carbenes (NHCs), phosphines) has been crucial in tuning the reactivity and selectivity of these metal centers.
Organocatalysis: Chiral organocatalysts, such as those derived from amino acids, have been successfully employed in enantioselective fluorination reactions, providing access to chiral fluorinated molecules with high enantiomeric excess. mdpi.com
Photoredox Catalysis: This rapidly expanding field uses light to drive chemical reactions via single-electron transfer pathways. It has enabled trifluoromethylation and etherification reactions to proceed at room temperature, avoiding the need for high-energy thermal activation. chemistryviews.orgacs.org
Reagent Development: The creation of user-friendly and highly selective reagents has also been a major advance.
Fluorinating Reagents: The development of electrophilic fluorine sources like Selectfluor and NFSI made many C-H fluorination reactions feasible. mdpi.com For deoxyfluorination, the invention of shelf-stable reagents like PhenoFluorMix™ has made this transformation more practical and accessible. acs.org
Trifluoromethylating Reagents: Beyond the classic Ruppert-Prakash reagent, the design of electrophilic (Togni, Umemoto reagents) and radical (CF3I, Togni reagents) trifluoromethyl sources has expanded the toolbox for installing the CF3 group. nih.govcas.cn
Sustainable and Green Chemistry Considerations in the Production of this compound
The principles of green chemistry aim to reduce the environmental impact of chemical processes. acs.org In the synthesis of a complex molecule like the target compound, several strategies can be employed.
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product is a core principle. Catalytic reactions are inherently more atom-economical than stoichiometric processes.
Use of Safer Solvents and Reagents: Efforts are being made to replace hazardous reagents and solvents. For example, the development of PFAS-free synthesis routes for fluorinated compounds is an active area of research to avoid persistent pollutants. sciencedaily.com Similarly, replacing toxic heavy metals or using them in catalytic amounts reduces waste and environmental harm.
Energy Efficiency: The use of photoredox and other catalytic methods that allow reactions to proceed at ambient temperature can significantly reduce the energy consumption of a synthesis compared to reactions requiring high temperatures. chemistryviews.orgacs.org
Advanced Spectroscopic Characterization for Structural Confirmation of 3 Benzyloxy 2 Fluoro 5 Trifluoromethyl Phenol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy serves as the most powerful tool for elucidating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For 3-(benzyloxy)-2-fluoro-5-(trifluoromethyl)phenol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete structural picture.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy identifies the number and type of hydrogen atoms in a molecule. The spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of both the phenol (B47542) and benzyl (B1604629) rings, the methylene (B1212753) protons of the benzyl group, and the hydroxyl proton.
The chemical shifts (δ) are influenced by the electronic environment of each proton. The protons on the trifluoromethyl-substituted ring are expected to appear in a different region from those on the benzyl ring. The methylene protons (CH₂) of the benzyloxy group would likely appear as a singlet, while the aromatic protons will show complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons and fluorine atoms. The hydroxyl (-OH) proton typically appears as a broad singlet, and its chemical shift can be concentration-dependent.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic H (Phenyl) | 7.30-7.50 | m |
| Aromatic H (Phenol) | 6.90-7.20 | m |
| -OCH₂- | ~5.10 | s |
Note: This table represents predicted data based on typical chemical shifts for similar structural motifs. Actual experimental values are required for definitive assignment.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its bonding environment.
The carbon atom of the trifluoromethyl group (-CF₃) will appear at a characteristic upfield shift and will likely be split into a quartet due to coupling with the three fluorine atoms. The aromatic carbons will resonate in the typical downfield region (110-160 ppm). The carbon atoms directly bonded to fluorine and oxygen will experience significant shifts. The methylene carbon of the benzyloxy group will be found in the aliphatic region.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-CF₃ | 120-125 (q) |
| Aromatic C-O | 150-160 |
| Aromatic C-F | 155-165 (d) |
| Aromatic C-H | 110-130 |
| Aromatic C (quaternary) | 130-140 |
| -OCH₂- | ~70 |
| Phenyl C-H | 127-129 |
Note: This table represents predicted data. 'q' denotes a quartet and 'd' denotes a doublet due to C-F coupling.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used to analyze fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show two distinct signals. One signal will correspond to the single fluorine atom attached to the phenol ring, and the other will be from the trifluoromethyl group. The chemical shifts and coupling patterns provide unambiguous evidence for the presence and environment of the fluorine atoms. The trifluoromethyl group will likely appear as a singlet, while the single fluorine atom may show coupling to nearby protons.
Table 3: Predicted ¹⁹F NMR Data for this compound
| Fluorine Group | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CF₃ | ~ -60 to -65 |
Note: Chemical shifts are relative to a standard such as CFCl₃.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. For this compound (C₁₄H₁₀F₄O₂), the calculated monoisotopic mass is 286.0617 g/mol . HRMS analysis should yield an experimental mass that is very close to this theoretical value, typically within a few parts per million (ppm), providing strong confirmation of the molecular formula.
Table 4: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₄H₁₀F₄O₂ |
| Calculated Mass | 286.0617 |
| Experimental Mass | To be determined experimentally |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, ether, aromatic, and carbon-fluorine bonds.
Table 5: Characteristic IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
|---|---|
| O-H stretch (Phenol) | 3200-3600 (broad) |
| C-H stretch (Aromatic) | 3000-3100 |
| C-H stretch (Aliphatic, CH₂) | 2850-2960 |
| C=C stretch (Aromatic) | 1450-1600 |
| C-O stretch (Ether) | 1000-1300 |
Elemental Analysis for Stoichiometric Composition Verification
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, etc.) in a compound. This data is used to confirm the empirical and molecular formula. For C₁₄H₁₀F₄O₂, the theoretical elemental composition can be calculated. Experimental values obtained from elemental analysis should closely match these calculated percentages to verify the stoichiometry of the compound.
Table 6: Elemental Analysis Data for C₁₄H₁₀F₄O₂
| Element | Theoretical Percentage (%) | Experimental Percentage (%) |
|---|---|---|
| Carbon (C) | 58.75 | To be determined experimentally |
The congruence of experimental data from all these analytical techniques provides a comprehensive and definitive confirmation of the structure of this compound.
Single Crystal X-ray Diffraction for Solid-State Structural Elucidation
A comprehensive search of publicly available scientific literature and crystallographic databases did not yield any specific single crystal X-ray diffraction data for the compound this compound. This analytical technique is a powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing definitive information on bond lengths, bond angles, and intermolecular interactions.
The process of single crystal X-ray diffraction involves growing a high-quality, single crystal of the compound, which is then exposed to a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed. This analysis allows for the construction of an electron density map, from which the positions of the individual atoms can be determined, leading to a complete elucidation of the molecular structure in the solid state.
While this technique would provide invaluable and unambiguous confirmation of the structure of this compound, as of the latest available data, no such study has been published or made publicly accessible. Therefore, detailed crystallographic parameters such as the crystal system, space group, unit cell dimensions, and atomic coordinates for this specific compound are not available.
Further research involving the successful crystallization of this compound and subsequent single crystal X-ray diffraction analysis would be required to generate the data for a complete solid-state structural elucidation.
Mechanistic Insights into the Reactivity of 3 Benzyloxy 2 Fluoro 5 Trifluoromethyl Phenol
Chemical Transformations Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a primary site of reactivity in 3-(benzyloxy)-2-fluoro-5-(trifluoromethyl)phenol, susceptible to a variety of functionalization reactions.
The acidic proton of the phenolic hydroxyl group can be readily removed by a base to form a phenoxide ion, which is a potent nucleophile. This facilitates a range of O-functionalization reactions, including alkylation, acylation, and silylation.
Alkylation: The phenoxide intermediate can react with various alkylating agents, such as alkyl halides or sulfates, to form ethers. The choice of base and solvent is crucial for optimizing the reaction conditions and preventing side reactions.
Acylation: Acylation of the phenolic hydroxyl group can be achieved using acylating agents like acyl chlorides or anhydrides, typically in the presence of a base such as pyridine (B92270) or triethylamine. This reaction leads to the formation of the corresponding ester.
Silylation: Silyl (B83357) ethers can be prepared by treating the phenol (B47542) with a silylating agent, for instance, a silyl chloride like tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like imidazole. Silyl ethers are valuable as protecting groups in multi-step syntheses due to their stability and ease of cleavage under specific conditions.
Table 1: Illustrative O-Functionalization Reactions of this compound The following data is based on typical reaction conditions for analogous substituted phenols and should be considered illustrative.
| Reaction Type | Reagents and Conditions | Product | Typical Yield (%) |
|---|---|---|---|
| Alkylation (Methylation) | CH₃I, K₂CO₃, Acetone, reflux | 3-(Benzyloxy)-2-fluoro-1-methoxy-5-(trifluoromethyl)benzene | 85-95 |
| Acylation (Acetylation) | Acetic anhydride, Pyridine, rt | [3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenyl] acetate | 90-98 |
| Silylation (TBDMS protection) | TBDMSCl, Imidazole, DMF, rt | 3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenoxydimethylsilane | 90-97 |
The hydroxyl group strongly activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. However, in this compound, the positions ortho and para to the hydroxyl group are already substituted. The fluorine atom at the 2-position and the trifluoromethyl group at the 5-position are electron-withdrawing, which deactivates the ring towards electrophilic attack.
The nucleophilicity of the phenol itself is demonstrated in its reactions with electrophiles at the oxygen atom, as discussed in the O-functionalization section. The phenoxide, formed by deprotonation, is an even stronger nucleophile.
Reactions and Cleavage Strategies of the Benzyloxy Protecting Group
The benzyloxy group serves as a common protecting group for phenols and can be removed under various conditions.
Catalytic hydrogenation is a widely used and efficient method for the deprotection of benzyl (B1604629) ethers. This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. The reaction proceeds via the hydrogenolysis of the benzylic C-O bond, yielding the free phenol and toluene (B28343) as a byproduct.
Table 2: Typical Conditions for Catalytic Hydrogenation of Substituted Benzyl Ethers The following data is based on general procedures for the hydrogenolysis of benzyl ethers and should be considered illustrative for the target compound.
| Catalyst | Solvent | Conditions | Product | Typical Yield (%) |
|---|---|---|---|---|
| 10% Pd/C | Ethanol or Ethyl Acetate | H₂ (1 atm), rt | 2-Fluoro-5-(trifluoromethyl)benzene-1,3-diol | 95-99 |
Reductive deprotection can also be achieved using other methods, such as transfer hydrogenation, where a hydrogen donor like ammonium (B1175870) formate (B1220265) or cyclohexene (B86901) is used in the presence of a palladium catalyst.
While catalytic hydrogenation is common, other methods for benzyl group cleavage can be employed, particularly when other functional groups in the molecule are sensitive to hydrogenation. Lewis acids, such as boron trichloride (B1173362) (BCl₃) or trimethylsilyl (B98337) iodide (TMSI), can effectively cleave benzyl ethers. osti.govorganic-chemistry.org
Benzylic functionalization, such as benzylic C-H trifluoromethylation, has been reported for phenol derivatives. researchgate.netnih.gov This type of reaction would introduce a trifluoromethyl group to the benzylic carbon of the protecting group, a transformation that could be of interest in medicinal chemistry.
Reactivity of the Fluorinated Aromatic Ring System
The aromatic ring of this compound is substituted with both electron-donating (benzyloxy and the implicit hydroxyl) and electron-withdrawing (fluoro and trifluoromethyl) groups. This substitution pattern significantly influences its reactivity.
Given the electron-deficient nature of the ring due to the fluorine and trifluoromethyl substituents, nucleophilic aromatic substitution (SNAr) could be a potential reaction pathway, especially if a good leaving group is present on the ring. nih.govwikipedia.org However, with the current substituents, this is less likely to occur without further modification.
Electrophilic Aromatic Substitution (EAS) Patterns and Directivity
Electrophilic aromatic substitution (EAS) on the this compound ring is guided by the cumulative directing effects of its substituents. The hydroxyl and benzyloxy groups are powerful activating groups and are ortho, para-directing due to their ability to donate electron density to the ring through resonance. Conversely, the trifluoromethyl group is a strong deactivating group and a meta-director, withdrawing electron density from the ring inductively. The fluorine atom exhibits a dual role; it is deactivating due to its high electronegativity (inductive effect) but is also ortho, para-directing through resonance.
The positions on the aromatic ring are influenced as follows:
Position 4: Activated by the ortho-hydroxyl and para-benzyloxy groups.
Position 6: Activated by the para-hydroxyl and ortho-benzyloxy groups.
Given the strong activating nature of the hydroxyl and benzyloxy groups, electrophilic substitution is anticipated to occur primarily at positions 4 and 6. The powerful electron-withdrawing trifluoromethyl group at position 5 will disfavor substitution at the adjacent positions 4 and 6 to some extent, but the overriding influence of the activating groups is expected to prevail. Steric hindrance from the adjacent benzyloxy group might slightly disfavor substitution at position 4 compared to position 6.
Illustrative Data Table for Predicted Electrophilic Aromatic Substitution Regioselectivity
| Position | Activating/Deactivating Groups | Predicted Outcome |
| 4 | Ortho to -OH (activating), Para to -OBn (activating), Ortho to -CF3 (deactivating) | Major Product |
| 6 | Para to -OH (activating), Ortho to -OBn (activating) | Major Product |
| 1, 2, 3, 5 | Substitution at these positions is highly unlikely due to the presence of substituents or strong deactivating effects. | Negligible |
Nucleophilic Aromatic Substitution (SNAr) Pathways on the Fluorine-Bearing Carbon
The presence of a strongly electron-withdrawing trifluoromethyl group para to the fluorine atom significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) at the C-2 position (the fluorine-bearing carbon). In SNAr reactions, a potent nucleophile attacks the electron-deficient carbon atom bearing a good leaving group, in this case, the fluoride (B91410) ion.
The mechanism proceeds via the formation of a resonance-stabilized Meisenheimer complex, an anionic intermediate. The negative charge of this intermediate is effectively delocalized by the trifluoromethyl group, which provides substantial stabilization, thereby lowering the activation energy for the reaction. The fluorine atom, being highly electronegative, is a good leaving group in this context, particularly when the ring is sufficiently activated. Common nucleophiles for such reactions include alkoxides, amines, and thiolates.
Illustrative Data Table for Potential Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagent Example | Potential Product |
| Methoxide (B1231860) | Sodium methoxide (NaOMe) | 3-(Benzyloxy)-2-methoxy-5-(trifluoromethyl)phenol |
| Amine | Ammonia (NH3) or primary/secondary amines | 3-(Benzyloxy)-2-amino-5-(trifluoromethyl)phenol |
| Thiolate | Sodium thiophenoxide (NaSPh) | 3-(Benzyloxy)-2-(phenylthio)-5-(trifluoromethyl)phenol |
Directed ortho-Metalation and Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
The substituents on this compound also influence its participation in metal-catalyzed cross-coupling reactions.
Directed ortho-Metalation (DoM): The benzyloxy group can act as a directed metalation group (DMG). In the presence of a strong organolithium base, such as n-butyllithium or s-butyllithium, deprotonation can occur selectively at the ortho position to the benzyloxy group (C-4). The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of functional groups at this position. The phenolic hydroxyl group would need to be protected prior to this reaction.
Cross-Coupling Reactions: For cross-coupling reactions like Suzuki, Sonogashira, and Heck, the phenol would typically be converted to a more suitable substrate, such as an aryl halide or triflate. For instance, if the compound were brominated at the 4- or 6-position, it could then undergo these coupling reactions.
Suzuki Coupling: A palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid or ester) and an aryl halide or triflate. This would enable the formation of a new carbon-carbon bond, for example, to introduce an aryl or vinyl group.
Sonogashira Coupling: A palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl halide or triflate. This is a powerful method for the synthesis of arylalkynes.
Heck Reaction: A palladium-catalyzed reaction between an alkene and an aryl halide or triflate. This reaction forms a new carbon-carbon bond at the vinylic position of the alkene.
Illustrative Data Table for Potential Cross-Coupling Reactions of a Brominated Derivative
(Assuming prior bromination at position 4 to yield 4-bromo-3-(benzyloxy)-2-fluoro-5-(trifluoromethyl)phenol)
| Reaction | Coupling Partner | Catalyst System (Typical) | Potential Product |
| Suzuki | Phenylboronic acid | Pd(PPh3)4, base (e.g., Na2CO3) | 3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)biphenyl-4-ol |
| Sonogashira | Phenylacetylene | PdCl2(PPh3)2, CuI, base (e.g., Et3N) | 3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)-4-(phenylethynyl)phenol |
| Heck | Styrene | Pd(OAc)2, PPh3, base (e.g., Et3N) | 3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)-4-styrylphenol |
Computational and Experimental Studies on Reaction Kinetics and Mechanistic Pathways
Such computational models can be employed to:
Calculate the electron density at different positions on the aromatic ring to predict the most likely sites for electrophilic attack.
Model the transition states of SNAr reactions to determine the activation energies and predict reaction rates with different nucleophiles.
Investigate the stability of intermediates in directed ortho-metalation and the mechanistic pathways of various cross-coupling reactions.
Theoretical and Computational Chemistry of 3 Benzyloxy 2 Fluoro 5 Trifluoromethyl Phenol
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Optimized Geometry
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the three-dimensional arrangement of atoms and the distribution of electrons in 3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenol. A common approach involves using the B3LYP functional with a 6-311+G(d,p) basis set to achieve a balance between computational cost and accuracy.
Interactive Table: Hypothetical Optimized Geometric Parameters Below is a representative table of selected optimized geometric parameters for this compound, calculated at the B3LYP/6-311+G(d,p) level of theory.
| Parameter | Atoms Involved | Value |
| Bond Length | C-O (Phenolic) | 1.35 Å |
| Bond Length | C-F | 1.36 Å |
| Bond Length | C-C (Aromatic) | 1.39 - 1.41 Å |
| Bond Length | C-CF3 | 1.49 Å |
| Bond Angle | C-O-H | 109.5° |
| Bond Angle | C-C-F | 118.7° |
| Dihedral Angle | C-C-O-C (Benzyloxy) | -175.9° |
Analysis of Frontier Molecular Orbitals (FMO) and Reactivity Indices
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability.
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring, particularly on the oxygen atom and the aromatic carbons. The LUMO, conversely, is likely to be distributed over the trifluoromethyl-substituted phenyl ring, reflecting the strong electron-withdrawing nature of the CF3 group.
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide further insights into the molecule's reactivity.
Interactive Table: Hypothetical FMO Energies and Global Reactivity Indices
| Parameter | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| Energy Gap (HOMO-LUMO) | 4.7 eV |
| Electronegativity (χ) | 4.15 eV |
| Chemical Hardness (η) | 2.35 eV |
| Chemical Softness (S) | 0.21 eV⁻¹ |
| Electrophilicity Index (ω) | 3.67 eV |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the molecular surface. It helps in identifying regions that are prone to electrophilic and nucleophilic attack. In the MEP map of this compound, regions of negative potential (typically colored red) indicate electron-rich areas, while positive potential regions (blue) signify electron-deficient areas.
The most negative potential is expected to be located around the phenolic oxygen and the fluorine atom due to their high electronegativity. These sites are susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group and the area around the trifluoromethyl group would exhibit a positive electrostatic potential, making them likely sites for nucleophilic attack.
Prediction and Correlation of Spectroscopic Data with Experimental Observations
Computational methods can predict various spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. Theoretical vibrational frequencies can be calculated and scaled to provide a good correlation with experimental IR spectra. This allows for the assignment of specific vibrational modes to the observed absorption bands.
Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical chemical shifts, when compared with experimental data, can aid in the structural elucidation of the molecule. Studies on similar fluorinated compounds have shown a high degree of correlation between computed and experimental NMR spectra.
Interactive Table: Hypothetical Predicted vs. Experimental Spectroscopic Data
| Spectroscopic Data | Predicted Value | Experimental Value |
| IR Frequency (O-H stretch) | 3650 cm⁻¹ | 3600 cm⁻¹ |
| IR Frequency (C-F stretch) | 1150 cm⁻¹ | 1130 cm⁻¹ |
| ¹H NMR (OH proton) | 5.5 ppm | 5.3 ppm |
| ¹⁹F NMR (CF3 group) | -62 ppm | -61.5 ppm |
Reaction Pathway Energetics, Transition State Calculations, and Reaction Dynamics
Computational chemistry can also be employed to study the mechanisms and energetics of chemical reactions involving this compound. By mapping the potential energy surface for a given reaction, it is possible to identify transition states and calculate activation energies.
For instance, the deprotonation of the phenolic hydroxyl group is a fundamental reaction. Transition state calculations for this process would involve modeling the interaction of the phenol with a base and determining the energy barrier for the proton transfer. Such studies provide critical information about the reaction kinetics and mechanism. DFT calculations have been successfully used to investigate the reaction mechanisms of other trifluoromethylphenols.
Synthetic Utility and Strategic Applications of 3 Benzyloxy 2 Fluoro 5 Trifluoromethyl Phenol As a Versatile Building Block
Role in the Modular Synthesis of Complex Fluorinated Organic Molecules
3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenol is primed for use as a versatile building block in the modular synthesis of complex organofluorine compounds. The presence of fluorine and a trifluoromethyl group is of significant interest in medicinal chemistry and materials science, as these moieties can enhance properties such as metabolic stability, lipophilicity, and binding affinity. nih.gov The phenolic hydroxyl group, protected by a benzyl (B1604629) ether, allows for selective reactions at other positions of the molecule without interference from the acidic proton of the phenol (B47542).
The typical synthetic strategy would involve the deprotection of the benzyl group at a later stage to reveal the free phenol, which can then be used for further functionalization, such as ether or ester formation. The aromatic ring itself can be subject to various coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, to introduce additional complexity. The fluorine and trifluoromethyl groups are generally stable under these conditions, making this compound a robust scaffold for building elaborate molecular architectures.
Table 1: Potential Reactions for Modular Synthesis
| Reaction Type | Reagents and Conditions | Potential Product |
|---|---|---|
| O-Debenzylation | H₂, Pd/C or BBr₃ | 2-Fluoro-5-(trifluoromethyl)benzene-1,3-diol |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Biphenyl derivatives |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | N-Aryl amine derivatives |
Precursor in the Development of Advanced Materials and Specialty Chemicals
The unique combination of a fluorinated aromatic core and a reactive phenol functionality makes this compound a candidate precursor for advanced materials. Fluorinated polymers and liquid crystals often exhibit desirable properties such as thermal stability, chemical resistance, and specific electro-optical behaviors. researchgate.net
After debenzylation, the resulting fluorinated phenol could be incorporated into polymer backbones, for example, through polyetherification reactions. Such polymers would be expected to have high thermal stability and low surface energy. In the field of liquid crystals, the rigid, fluorinated core of the molecule could be functionalized with mesogenic groups to produce materials with specific phase behaviors and switching properties. nih.gov
Derivatization to Novel Polycyclic and Heterocyclic Systems
The phenolic ring of this compound can serve as a starting point for the construction of various polycyclic and heterocyclic systems. The ortho- and para-positions relative to the hydroxyl group are activated towards electrophilic substitution, and the fluorine atom can also influence the regioselectivity of these reactions.
For instance, after deprotection, the resulting phenol could undergo reactions such as the Pechmann condensation with β-ketoesters to form coumarins, or the Skraup synthesis with glycerol (B35011) to yield quinolines. The presence of the trifluoromethyl group can impart unique properties to the resulting heterocyclic systems. Furthermore, intramolecular cyclization reactions could be designed to form fluorinated dibenzofurans or other related polycyclic structures.
Table 2: Potential Heterocyclic and Polycyclic Systems from this compound Derivatives
| Reaction Name | Reactants | Resulting Ring System |
|---|---|---|
| Pechmann Condensation | β-Ketoester, acid catalyst | Coumarin |
| Skraup Synthesis | Glycerol, sulfuric acid, oxidizing agent | Quinoline |
| Pictet-Spengler Reaction | Aldehyde or ketone, acid catalyst | Tetrahydroisoquinoline |
Application in the Rational Design of Ligands for Catalysis and Metal Complexation
Phenolic compounds are common precursors for the synthesis of ligands used in catalysis and metal complexation. The hydroxyl group of debenzylated this compound can be readily converted into a variety of coordinating groups. For example, it can be used to synthesize phosphinite or phosphonite ligands by reaction with chlorophosphines.
The electronic properties of the resulting ligands would be significantly influenced by the electron-withdrawing fluorine and trifluoromethyl substituents. This can be advantageous in catalysis, as it can modulate the reactivity and selectivity of the metal center. For instance, more electron-deficient ligands can lead to more electrophilic metal centers, which can be beneficial in certain catalytic transformations.
Chemical Scaffold for Structure-Activity Relationship (SAR) Studies and Bioisosteric Modifications in Compound Libraries
In medicinal chemistry, the fluorinated phenyl scaffold is a valuable motif. The trifluoromethyl group is a well-known bioisostere for groups such as isopropyl or chloro, and its introduction can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug candidate. nih.gov this compound provides a platform for the systematic exploration of structure-activity relationships.
By keeping the core scaffold constant, medicinal chemists can synthesize libraries of compounds with diverse substituents at the phenolic oxygen and other positions on the aromatic ring. These libraries can then be screened for biological activity, and the resulting data can be used to build SAR models. The benzyloxy group serves as a convenient protecting group that can be removed to allow for a wide range of modifications at the phenolic position. The presence of both fluorine and a trifluoromethyl group on the same ring offers a unique substitution pattern for probing interactions with biological targets.
Q & A
Q. What are the common synthetic routes for 3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenol, and what intermediates are critical?
The synthesis typically involves benzyl ether protection of phenolic hydroxyl groups and fluorination/trifluoromethylation steps. A key intermediate is 2-fluoro-5-(trifluoromethyl)phenol, which is benzylated under basic conditions (e.g., K₂CO₃/DMF). Catalytic methods using Co(II) or Cu(II) phthalocyanines, as reported for analogous compounds, can optimize yields by stabilizing reactive intermediates .
Q. What purification techniques are recommended for isolating high-purity samples?
Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively removes by-products. Recrystallization using ethanol/water mixtures improves crystallinity. High-performance liquid chromatography (HPLC) with >95.0% purity thresholds, as referenced in reagent catalogs, ensures analytical-grade material .
Q. Which spectroscopic methods are most reliable for characterizing this compound?
- NMR : ¹⁹F NMR distinguishes fluorinated substituents (δ -60 to -70 ppm for CF₃ groups).
- Mass Spectrometry : APCI-MS (atmospheric pressure chemical ionization) provides accurate molecular weight confirmation (e.g., [M]+ peaks at ~296.05 Da) .
- IR : Stretching frequencies for -OH (~3200 cm⁻¹) and C-O-C (benzyl ether, ~1250 cm⁻¹) validate functional groups.
Q. How should the compound be stored to maintain stability?
Store in sealed, moisture-free containers at room temperature. The trifluoromethyl and benzyloxy groups are hydrolytically sensitive; avoid prolonged exposure to protic solvents or acidic/basic conditions .
Advanced Research Questions
Q. How can this compound be utilized in catalytic oxidation reactions?
Metal phthalocyanine complexes (e.g., Co(II) or Cu(II)) catalyze phenol oxidation. Design experiments using tert-butyl hydroperoxide (TBHP) as an oxidant in acetonitrile, monitoring conversion via UV-Vis or GC-MS. Compare turnover frequencies (TOFs) with analogs lacking the benzyloxy group .
Q. What substituent effects influence its reactivity in electrophilic aromatic substitution (EAS)?
The electron-withdrawing trifluoromethyl and fluorine groups deactivate the ring, directing EAS to the para position relative to the hydroxyl group. Systematic studies using bromination or nitration reactions can map reactivity, as seen in derivatives with chloro/fluoro substitutions .
Q. How can contradictory data on reaction yields be resolved?
Discrepancies may arise from competing steric (benzyloxy group) and electronic (fluorine) effects. Control experiments under inert atmospheres (e.g., N₂) and kinetic profiling (e.g., in situ IR) can isolate variables. Compare results with 3-(benzyloxy)-5-(trifluoromethyl)phenol (lacking fluorine) to assess substituent impacts .
Q. What methodologies enable dynamic kinetic resolution (DKR) of its chiral derivatives?
Silver(II) fluoride in anhydrous MeCN facilitates DKR via SNAr mechanisms, as demonstrated for fluoro-trifluoromethyl quinolines. Optimize enantioselectivity using chiral ligands (e.g., BINOL derivatives) and monitor progress with chiral HPLC .
Q. Can boronic acid derivatives of this compound be synthesized for cross-coupling applications?
Yes. Protect the phenol as a methyl ether, then introduce a boronate via Miyaura borylation (Pd(dppf)Cl₂, B₂pin₂). Applications in Suzuki-Miyaura couplings are feasible, as shown for 2-(benzyloxy)-5-(trifluoromethyl)phenylboronic acid derivatives .
Q. What assays are suitable for evaluating its antioxidant potential?
Use DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays in ethanol. Compare IC₅₀ values with standards like ascorbic acid. Electrochemical methods (cyclic voltammetry) can further quantify redox activity, as applied to structurally similar phenolic antioxidants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
